1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate
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Overview
Description
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate is a chemical compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate typically involves the reaction of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include propionyl chloride and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenyl-3-pyrrolidinyl propionate
- 1-Ethyl-3-pyrrolidinyl (phenyl)methyl propionate
- 1-Methyl-3-pyrrolidinol
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
Uniqueness
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a propionate ester group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
102280-78-4 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1-methyl-3-phenyl-4-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h6-8,10-11,15H,4-5,9,12-13H2,1-3H3 |
InChI Key |
BCZKERQNIHDSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CC1(C2=CC=CC=C2)OC(=O)CC)C |
Origin of Product |
United States |
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